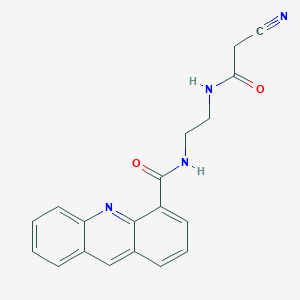

N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide

説明

特性

CAS番号 |

851320-13-3 |

|---|---|

分子式 |

C19H16N4O2 |

分子量 |

332.4 g/mol |

IUPAC名 |

N-[2-[(2-cyanoacetyl)amino]ethyl]acridine-4-carboxamide |

InChI |

InChI=1S/C19H16N4O2/c20-9-8-17(24)21-10-11-22-19(25)15-6-3-5-14-12-13-4-1-2-7-16(13)23-18(14)15/h1-7,12H,8,10-11H2,(H,21,24)(H,22,25) |

InChIキー |

VXOBEMXFTLHNPH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCNC(=O)CC#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide typically involves the cyanoacetylation of amines. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The active hydrogen on the cyanoacetamide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted acridine derivatives.

科学的研究の応用

N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as a DNA intercalator and inhibitor of topoisomerase enzymes.

Medicine: Explored for its anticancer, antimicrobial, and antiviral activities.

Industry: Utilized in the development of dyes, fluorescent materials, and laser technologies.

作用機序

The mechanism of action of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide involves its ability to intercalate into DNA, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription . The compound’s interaction with DNA and enzymes makes it a potent cytotoxic agent with potential therapeutic applications.

類似化合物との比較

Structural and Functional Differences

Key structural variations among acridine-4-carboxamides determine their biological activity. Below is a comparative analysis:

- However, its metabolic stability and tumor penetration remain uncharacterized in the provided evidence.

- DACA: The dimethylaminoethyl side chain enhances membrane permeability and cytotoxicity, attributed to its basicity and ability to protonate in cellular environments .

Cytotoxicity and Antitumor Efficacy

In vitro cytotoxicity data (IC₅₀ values) for selected compounds:

| Compound | IC₅₀ (μM) in HT29 Cells | IC₅₀ (μM) in U87MG Cells | Tumor Uptake (%ID/g)* |

|---|---|---|---|

| DACA | 1.4 | 1.8 | 0.3–1.5 |

| SN 23490 | 0.4 | 0.6 | 1.5–2.8 |

| SN 23719 | 1.3 | 1.6 | 1.5–2.8 |

| Target | Not reported | Not reported | Not reported |

Pharmacokinetics and Metabolism

Clinical and Preclinical Status

生物活性

N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide is a compound belonging to the acridine family, which has garnered attention due to its diverse biological activities, particularly in anticancer, antimicrobial, and antiviral domains. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activity

Acridine derivatives are well-known for their broad spectrum of biological activities. N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide exhibits several mechanisms of action that contribute to its potential therapeutic applications:

- DNA Intercalation : The compound can intercalate into DNA, disrupting normal cellular processes and inhibiting replication.

- Topoisomerase Inhibition : It acts as an inhibitor of topoisomerases I and II, enzymes critical for DNA unwinding and replication.

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains.

The mechanism through which N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide exerts its biological effects primarily involves:

- DNA Intercalation : By inserting itself between base pairs in the DNA helix, the compound disrupts the normal function of DNA and interferes with the action of topoisomerases.

- Enzyme Inhibition : Inhibition of topoisomerases prevents the relaxation of supercoiled DNA, leading to cell cycle arrest and apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Notable Activity |

|---|---|---|

| DACA | DNA intercalation; Topoisomerase I & II inhibition | Effective against multidrug-resistant leukemia |

| Amsacrine | DNA intercalation; Topoisomerase II inhibition | Used in clinical settings for leukemia |

| N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide | Similar to DACA but with different pharmacokinetics | Effective against solid tumors |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide on various cancer cell lines. The results indicated significant antiproliferative activity, especially against leukemia cells. The compound demonstrated a dual mode of action by inhibiting both topoisomerases I and II, leading to enhanced cytotoxicity compared to traditional chemotherapeutics .

- Antimicrobial Efficacy : Research highlighted the compound's antibacterial properties against resistant bacterial strains. In vitro studies showed that it outperformed standard antibiotics like ampicillin and streptomycin in inhibiting bacterial growth .

- Pharmacokinetic Evaluation : A pharmacokinetic study involving radiolabeled forms of similar acridine derivatives revealed important insights into tissue distribution and metabolism. The findings suggested that these compounds have favorable pharmacokinetic profiles with significant uptake in tumor tissues, which is critical for their efficacy as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for the preparation of N-(2-(2-Cyanoacetamido)ethyl)acridine-4-carboxamide, and how is purity ensured?

- Methodology : The synthesis typically involves coupling reactions between acridine-4-carboxylic acid derivatives and cyanoacetamide-containing ethylamine intermediates. For example, amide bond formation is achieved using activating agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at controlled temperatures (0–30°C) .

- Characterization : Purity is confirmed via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3) as the mobile phase. Structural validation uses , , and high-resolution mass spectrometry (HRMS). Single-crystal X-ray diffraction may resolve ambiguities in stereochemistry .

Q. What is the hypothesized mechanism of action of this compound in anticancer research?

- Mechanistic Insight : The acridine core intercalates into DNA, disrupting replication and transcription. The 4-carboxamide side chain enhances DNA binding via minor groove interactions, while the cyanoacetamido group may stabilize topoisomerase II-DNA cleavage complexes, leading to double-strand breaks .

- Experimental Validation : DNA footprinting assays and electrophoretic mobility shift assays (EMSAs) are used to confirm intercalation. Topoisomerase II inhibition is quantified via decatenation assays using kinetoplast DNA .

Q. How is the compound’s solubility and stability optimized for in vitro studies?

- Approach : Solubility is improved using dimethyl sulfoxide (DMSO) or ethanol as co-solvents. Stability under physiological conditions (pH 7.4, 37°C) is monitored via HPLC over 24–48 hours. Lyophilization may enhance long-term storage .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence DNA-binding affinity and cytotoxicity?

- Structure-Activity Relationship (SAR) : The 4-carboxamide group’s position and substituents (e.g., dimethylaminoethyl vs. cyanoacetamidoethyl) dictate DNA-binding kinetics. For example, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) shows higher membrane permeability due to its tertiary amine, enhancing cytotoxicity .

- Experimental Design : Competitive displacement assays with ethidium bromide quantify DNA-binding constants (). Cytotoxicity is assessed via IC values in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .

Q. How can contradictions in cytotoxicity data between in vitro and in vivo models be resolved?

- Key Factors : Metabolic differences (e.g., aldehyde oxidase-mediated oxidation) across species reduce bioavailability. For instance, human hepatocytes metabolize acridine derivatives faster than rodents, necessitating pharmacokinetic (PK) profiling .

- Mitigation Strategies : Use humanized mouse models or co-administer metabolic inhibitors (e.g., hydralazine for aldehyde oxidase) to align in vitro-in vivo correlations (IVIVC) .

Q. What experimental approaches address the compound’s dual role as a DNA intercalator and topoisomerase II inhibitor?

- Methodological Framework :

- DNA Intercalation : Fluorescence quenching assays with DNA-bound ethidium bromide.

- Topoisomerase Inhibition : Gel electrophoresis to visualize stabilized DNA cleavage complexes.

- Dose-Dependent Effects : At low concentrations (<1 μM), the compound enhances DNA cleavage; at higher doses (>10 μM), it acts as a catalytic inhibitor by blocking enzyme-DNA binding .

Q. What analytical techniques are critical for resolving metabolic pathways and identifying toxic metabolites?

- Tools : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) identifies phase I metabolites (e.g., N-oxidation products). Aldehyde oxidase activity is quantified using liver microsomes or recombinant enzymes .

- Data Interpretation : Interspecies metabolic comparisons (human vs. rodent) guide toxicity risk assessments. For example, N-demethylation in humans generates reactive intermediates requiring glutathione trapping assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。